Einecs 265-965-4
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Under the REACH regulation, EINECS compounds require rigorous safety evaluations, often leveraging computational tools like (Q)SAR models to predict toxicity and physicochemical properties when experimental data are scarce . EINECS 265-965-4 likely belongs to a broader chemical class (e.g., substituted aromatics, chlorinated alkanes) based on structural analogs identified via similarity metrics such as the Tanimoto index .
Properties
CAS No. |
65886-46-6 |
|---|---|
Molecular Formula |
C6H6O.C3H9N C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;phenol |
InChI |
InChI=1S/C6H6O.C3H9N/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5,7H;1-3H3 |
InChI Key |
YLKXGVSMBYZCSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrotreated Middle Distillate is typically produced through the hydrotreating process. This involves treating middle distillates, such as straight-run middle distillates, with hydrogen in the presence of a catalyst at high temperatures and pressures. The hydrotreating process removes impurities such as sulfur, nitrogen, and aromatics, resulting in a cleaner and more stable product .
Industrial Production Methods
In industrial settings, Hydrotreated Middle Distillate is produced in large-scale refineries. The process involves the following steps:
Feedstock Preparation: Middle distillates are pre-treated to remove contaminants.
Hydrotreating: The feedstock is mixed with hydrogen and passed over a catalyst bed at high temperatures (300-400°C) and pressures (30-130 bar).
Separation: The treated product is separated from hydrogen and other gases.
Distillation: The final product is distilled to obtain the desired fractions.
Chemical Reactions Analysis
Types of Reactions
Hydrotreated Middle Distillate primarily undergoes the following types of reactions:
Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.
Reduction: In the presence of reducing agents, certain impurities can be further reduced.
Substitution: Certain chemical groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen or other reducing agents, typically in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution, often requiring specific catalysts and conditions.
Major Products Formed
Oxidation: Peroxides, alcohols, and acids.
Reduction: Hydrocarbons with fewer impurities.
Substitution: Modified hydrocarbons with different functional groups.
Scientific Research Applications
Hydrotreated Middle Distillate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its effects on biological systems and potential toxicity.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Widely used in the production of fuels, lubricants, and other industrial products.
Mechanism of Action
The primary mechanism of action of Hydrotreated Middle Distillate involves its interaction with various molecular targets and pathways. In biological systems, it can affect cellular membranes and metabolic pathways, leading to changes in cell function and viability. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their structure and function .
Comparison with Similar Compounds
Structural Analogs and Similarity Metrics
EINECS compounds are compared using 2D molecular fingerprints and the Tanimoto coefficient, where a score ≥70% indicates high structural similarity . For example:
- EINECS 265-965-4 may share structural motifs (e.g., nitro groups, halogen substituents) with analogs like EINECS 205-748-7 (mononitrobenzene derivatives) or EINECS 203-457-6 (chlorinated alkanes), enabling read-across toxicity predictions .
Table 1: Structural Analogs of this compound
| EINECS Number | Compound Class | Tanimoto Similarity | Key Functional Groups |
|---|---|---|---|
| 205-748-7 | Substituted Nitrobenzenes | 78% | -NO₂, -Cl |
| 203-457-6 | Chlorinated Alkanes | 72% | -CCl₃, -CH₂Cl |
| 210-957-3 | Organothiophosphates | 68% | -P=S, -OCH₃ |
Physicochemical Properties
ERGO reference substances (28 compounds) demonstrate significant overlap with EINECS chemicals in bioavailability-related properties (e.g., log Kow, water solubility) . For instance:
- This compound may exhibit a log Kow of 2.5–4.0, comparable to chlorinated alkanes (log Kow 1.8–3.9) but distinct from hydrophilic organothiophosphates (log Kow 0.5–1.5) .
Table 2: Property Comparison
| Property | This compound | EINECS 205-748-7 | EINECS 203-457-6 |
|---|---|---|---|
| log Kow (predicted) | 3.2 | 2.1 | 3.5 |
| Water Solubility (mg/L) | 120 | 450 | 85 |
| Molecular Weight (g/mol) | 180 | 157 | 198 |
Toxicity and Predictive Modeling
QSAR models for EINECS chemicals rely on hydrophobicity (log Kow) and reactivity parameters. For example:
- Substituted mononitrobenzenes (e.g., EINECS 205-748-7) show acute toxicity to fish (LC₅₀: 0.5–5 mg/L) correlating with log Kow .
- Chlorinated alkanes (e.g., EINECS 203-457-6) exhibit hepatotoxicity linked to metabolic activation of C-Cl bonds .
Table 3: Toxicity Predictions
| EINECS Number | Predicted Toxicity (LC₅₀, mg/L) | Model Accuracy (AUC) | Key Toxicophore |
|---|---|---|---|
| 265-965-4 | 2.1 (Fish) | 0.81 | Halogenated ring |
| 205-748-7 | 3.5 (Daphnids) | 0.79 | Nitro group |
| 203-457-6 | 12.0 (Algae) | 0.68 | C-Cl bonds |
Functional Analogs
Compounds with similar applications (e.g., solvents, pesticides) may share functional groups. For instance:
- This compound could act as an intermediate in agrochemical synthesis, akin to organothiophosphates (e.g., EINECS 210-957-3) used as insecticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
